17-Hydroxyprogesterone Trifluoroacetate

Description

Properties

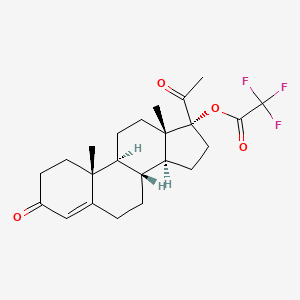

Molecular Formula |

C23H29F3O4 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C23H29F3O4/c1-13(27)22(30-19(29)23(24,25)26)11-8-18-16-5-4-14-12-15(28)6-9-20(14,2)17(16)7-10-21(18,22)3/h12,16-18H,4-11H2,1-3H3/t16-,17+,18+,20+,21+,22+/m1/s1 |

InChI Key |

XQBRDDULCCLGOH-LHZXLZLDSA-N |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C(F)(F)F |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxyprogesterone Trifluoroacetate typically involves the esterification of 17-Hydroxyprogesterone with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

17-Hydroxyprogesterone Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoroacetate group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic reagents such as amines and alcohols can be used for substitution reactions

Major Products

The major products formed from these reactions include various derivatives of 17-Hydroxyprogesterone, which can be used for further chemical modifications or biological studies .

Scientific Research Applications

17-Hydroxyprogesterone Trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

Biology: Studied for its role in steroidogenesis and hormone regulation.

Medicine: Investigated for its potential therapeutic applications in treating hormonal disorders.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 17-Hydroxyprogesterone Trifluoroacetate involves its interaction with steroid hormone receptors. It acts as an agonist of the progesterone receptor and can influence the biosynthesis of other steroids by modulating the activity of enzymes involved in steroidogenesis .

Comparison with Similar Compounds

Comparison with Similar Trifluoroacetate Derivatives

Data Table: Key Properties of Trifluoroacetate Derivatives

Discussion and Implications for 17-Hydroxyprogesterone Trifluoroacetate

While direct data on this compound are lacking, comparisons with analogs suggest:

- Enhanced Solubility : Like CSP7 trifluoroacetate, the trifluoroacetate group may improve aqueous solubility compared to the parent steroid, aiding in drug delivery .

- Stability Considerations : Similar to EG00229 trifluoroacetate, high purity and stability would be critical for pharmaceutical formulations, though moisture sensitivity (as seen in CSP7) may require controlled storage .

- Biological Modulation : The trifluoroacetate moiety could alter receptor binding or metabolic pathways, akin to how it enhances anti-MRSA activity in phaeantharine derivatives .

Biological Activity

17-Hydroxyprogesterone Trifluoroacetate (17-OHP-TFA) is a synthetic derivative of 17-hydroxyprogesterone (17-OHP), a steroid hormone involved in various biological processes, including adrenal function and reproductive health. This article explores the biological activity of 17-OHP-TFA, highlighting its effects on steroid receptors, clinical implications, and relevant case studies.

Biological Activity Overview

Mechanism of Action

17-OHP-TFA interacts with steroid hormone receptors, particularly the mineralocorticoid receptor (MR) and progesterone receptor (PR). Research indicates that this compound can influence aldosterone-mediated transactivation of the MR, demonstrating both agonistic and antagonistic properties depending on the context and concentration used in assays .

In Vitro Studies

A study employing COS7 cells demonstrated that 17-OHP inhibited aldosterone-induced transactivation of the human mineralocorticoid receptor in a concentration-dependent manner. Specifically, increasing concentrations of 17-OHP led to significant inhibition of MR activation by aldosterone, suggesting potential clinical implications for patients with conditions like Congenital Adrenal Hyperplasia (CAH) where mineralocorticoid activity is critical .

Case Studies

Case Study: Elevated 17-OHP Levels in Newborns

A notable case involved a female infant with elevated levels of 17-OHP detected during newborn screening for 21-hydroxylase deficiency, a common cause of CAH. Despite elevated levels, the infant exhibited no clinical signs of androgen excess. Further evaluation revealed a rare condition known as 3β-hydroxysteroid dehydrogenase deficiency, underscoring the importance of accurate diagnosis in interpreting elevated 17-OHP levels .

Clinical Implications in Triplet Pregnancies

A meta-analysis investigated the effects of prophylactic administration of 17-hydroxyprogesterone caproate (a related compound) in triplet pregnancies. The study found no significant differences in perinatal outcomes between those treated with the hormone and those receiving placebo, indicating that while 17-OHP derivatives may have biological activity, their clinical efficacy in certain contexts may be limited .

Table: Summary of Key Research Findings on this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.